![molecular formula C12H9BrN2O B1599792 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone CAS No. 446852-65-9](/img/structure/B1599792.png)
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone
Overview
Description
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, also known as 2-bromo-4-pyridone, is an organic compound belonging to the class of pyridones. It is a colorless solid with a melting point of 96 °C and a boiling point of 217 °C. This compound has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. It is also used as a starting material in the synthesis of other compounds such as 2-bromo-4-methylpyridin-3-ol and 2-bromo-4-methylpyridine.
Scientific Research Applications
Hydrogen-Bonding Patterns and Crystal Structures
Research on compounds similar to 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone often focuses on understanding their hydrogen-bonding patterns and crystal structures. For example, the study of enaminones shows bifurcated intra- and intermolecular hydrogen bonding, leading to the formation of dimers and chains that stabilize the crystal structure through weak interactions like C-H...Br, Br...O, C-H...π, and C-H...O (Balderson et al., 2007).
Synthetic Pathways and Intermediate Formation
Investigations into the thermal decomposition of brominated pyridines have provided insights into synthetic pathways, yielding various intermediates and end products. For instance, the decomposition of bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine under pressure demonstrated the formation of a pyridylcarbene intermediate, leading to multiple brominated pyridine derivatives (Abarca et al., 2006).
Novel Derivatives and Biological Activities
The synthesis of novel pyridine derivatives, such as gemini pyridinium surfactants, has been explored for their surface activity, DNA binding capabilities, and cytotoxicity against various cell lines. These derivatives are synthesized through regioselective electrophilic cobromination of alpha-olefins, demonstrating potential applications in medicinal chemistry and biochemistry (Bhadani & Singh, 2009).
Coordination Chemistry and Catalyst Development
Research on 2,6-di(pyrazol-1-yl)pyridines and related ligands, resembling the structure of 2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone, has been crucial in developing coordination compounds for applications in luminescent sensing and catalysis. Such compounds exhibit interesting properties like thermal and photochemical spin-state transitions, highlighting their versatility as terpyridine analogues in coordination chemistry (Halcrow, 2005).
properties
IUPAC Name |
2-(2-bromopyridin-4-yl)-1-pyridin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O/c13-12-8-9(4-6-15-12)7-11(16)10-3-1-2-5-14-10/h1-6,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVGSLYSLROWJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467884 | |
Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromopyridin-4-yl)-1-(pyridin-2-yl)ethanone | |
CAS RN |
446852-65-9 | |
Record name | 2-(2-BROMO-PYRIDIN-4-YL)-1-PYRIDIN-2-YL-ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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